REACTION_CXSMILES
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[CH3:1]CCCCCCCCCCCCCCCOC(CCCCCC(C)C)=O.CCCCCCCC/C=C\CCCCCC[CH2:44][CH2:45][O:46][C:47]([CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH2:55]/[CH:56]=[CH:57]\[CH2:58][CH2:59][CH2:60][CH2:61]CCCC)=[O:48]>>[C:47]([O:46][CH:45]([CH3:44])[CH3:1])(=[O:48])[CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH3:61]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CCCCCCCCCCCCCCCCOC(=O)CCCCCC(C)C
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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C(CCCCCCCCCCCCC)(=O)OC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |